![molecular formula C10H12N4O B2856078 4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline CAS No. 1279216-56-6](/img/structure/B2856078.png)
4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline” is a derivative of 1,2,4-triazole . It is a heterocyclic compound containing nitrogen atoms, especially a heterocyclic ring with three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one method involves the thermal dehydration of acylated 4-methyl-1,2,5-oxadiazole-3-carboxamide hydrazones . Another method involves pressurizing the reaction mixture with hydrogen, followed by heating and aging until the reaction reaches completion .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “this compound”, can be established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . For instance, the nitro group of certain derivatives can mediate hydrogen bonding and metallic interaction with the amide group of specific amino acids and metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, some compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and have optimal oxygen balance . The compound “this compound” has a molecular weight of 174.21 .作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit promising anticancer activities . They are known to interact with various targets, including enzymes like aromatase .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Pharmacokinetics
The compound has a predicted boiling point of 4376±550 °C, a predicted density of 129±01 g/cm3, and slight solubility in DMSO . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines .
実験室実験の利点と制限
One of the main advantages of using 4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline in lab experiments is its potent bioactivity. This compound has been found to exhibit strong inhibitory activity against certain enzymes and receptors, making it a valuable tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound to avoid any adverse effects.
将来の方向性
There are many potential future directions for research on 4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline. One area of interest is in the development of new cancer therapies. Further studies are needed to determine the specific mechanisms of action of this compound and its potential for use in combination with other drugs. Additionally, research on the potential applications of this compound in the treatment of infectious diseases and neurological disorders is ongoing. Further studies are needed to determine the safety and efficacy of this compound in these applications.
合成法
The synthesis of 4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline involves the reaction of 4-chloroaniline with sodium methoxide and 3-methyl-1H-1,2,4-triazole in the presence of a solvent such as DMF or DMSO. The reaction is carried out at a temperature of 80-100°C for several hours, and the product is obtained after purification using column chromatography.
科学的研究の応用
The potential applications of 4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline in scientific research are vast. One of the main areas of application is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, infectious diseases, and neurological disorders. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development.
Safety and Hazards
The safety and hazards associated with 1,2,4-triazole derivatives depend on the specific compound. Some compounds have shown cytotoxic effects against certain cancer cell lines, but have weak cytotoxic effects toward normal cells . The compound “4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline” is classified as a warning hazard according to GHS07, with hazard statements H302, H315, H319, and H335 .
特性
IUPAC Name |
4-[(5-methyl-1H-1,2,4-triazol-3-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-12-10(14-13-7)6-15-9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWVOCATJVVPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)COC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(cyanomethyl)sulfanyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B2855995.png)
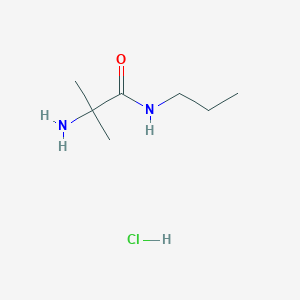
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2855998.png)
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B2856000.png)
![4-Chloro-2-[(dimethylamino)methyl]-6-methylbenzenol](/img/structure/B2856002.png)
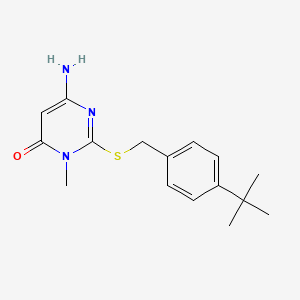
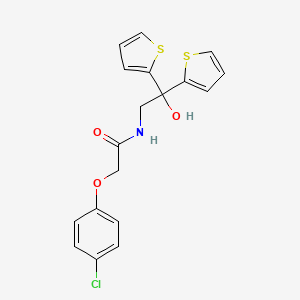
![2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2856008.png)
![2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid](/img/structure/B2856009.png)
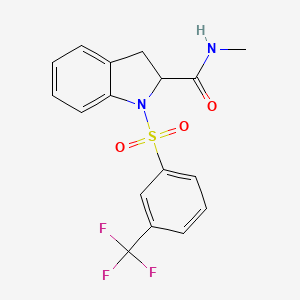
![N-cyclopentyl-4-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2856015.png)
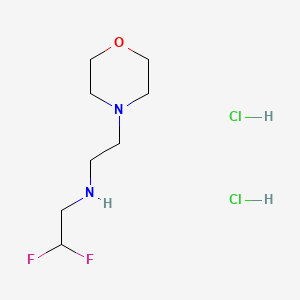
![6-((3-fluoro-4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2856017.png)
